JH-VIII-157-02

Description

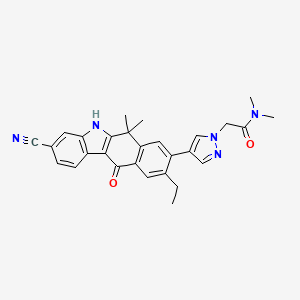

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNCVHQDDOPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of JH-VIII-157-02: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a compound designated "JH-VIII-157-02." The nomenclature, specifically the "-157" suffix, strongly indicates a probable reference to the well-researched synthetic pentadecapeptide BPC-157 . This guide proceeds under the assumption that this compound and BPC-157 are the same entity, and all data presented herein pertains to BPC-157.

This technical guide provides an in-depth exploration of the core mechanisms of action of Body Protective Compound 157 (BPC-157), tailored for researchers, scientists, and drug development professionals. It synthesizes preclinical findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to Tissue Regeneration

BPC-157 is a 15-amino acid peptide fragment of a protein found in human gastric juice.[1] Its therapeutic potential, demonstrated extensively in animal models, stems from a multifactorial mechanism that primarily enhances tissue repair and regeneration.[2] The core of its action can be attributed to two main signaling pathways: the promotion of angiogenesis through the VEGFR2 pathway and the amplification of anabolic signals via the Growth Hormone Receptor.

Pro-Angiogenic Effects via the VEGFR2-Akt-eNOS Signaling Pathway

A cornerstone of BPC-157's regenerative capability is its robust pro-angiogenic activity—the formation of new blood vessels from pre-existing ones.[3] This process is critical for wound healing as it restores blood flow, delivering essential nutrients and oxygen to damaged tissues. BPC-157 orchestrates this through the activation and upregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade.[4][5][6]

The signaling cascade unfolds as follows:

-

VEGFR2 Upregulation and Activation: BPC-157 has been shown to increase the expression of VEGFR2 on endothelial cells.[7][8] It also promotes the internalization of the receptor, a key step in initiating robust downstream signaling.[7][8]

-

Downstream Kinase Activation: The engagement of VEGFR2 by BPC-157 triggers a phosphorylation cascade, leading to the activation of critical downstream kinases, including Protein Kinase B (Akt) and endothelial Nitric Oxide Synthase (eNOS).[4][5][7]

-

Enhanced Nitric Oxide Bioavailability: Activated eNOS increases the production of Nitric Oxide (NO), a vital signaling molecule that promotes vasodilation, endothelial cell migration, proliferation, and the formation of new capillary tubes.[4][5]

This pathway's activation culminates in a significant increase in angiogenesis, a finding supported by in vivo and in vitro experimental models.[7][8]

Amplification of Anabolic Signaling via the Growth Hormone Receptor (GHR)

BPC-157 also exerts its pro-healing effects by modulating the Growth Hormone (GH) axis. It significantly enhances the expression of the Growth Hormone Receptor (GHR) in various cell types, including tendon fibroblasts.[2][9] This action sensitizes cells to the anabolic and regenerative effects of endogenous growth hormone.

The signaling pathway is characterized by:

-

GHR Upregulation: BPC-157 induces a dose- and time-dependent increase in both the mRNA and protein levels of the Growth Hormone Receptor.[4][9]

-

Potentiation of GH Signaling: The increased density of GHR on the cell surface leads to a more potent response to growth hormone. The binding of GH to its receptor activates the associated Janus Kinase 2 (JAK2), a critical downstream signaling molecule.[9]

-

Promotion of Cell Growth and Survival: The activation of the GHR-JAK2 pathway stimulates cellular proliferation and enhances cell survival. This is evidenced by the increased expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of DNA replication and cell division.[9]

By upregulating GHR, BPC-157 effectively lowers the threshold for GH-mediated cellular regeneration, thereby amplifying the body's natural repair mechanisms.

Quantitative Data Summary

The following tables present a summary of the quantitative findings from key preclinical studies, illustrating the dose- and time-dependent effects of BPC-157.

Table 1: Dose- and Time-Dependent Effect of BPC-157 on Growth Hormone Receptor (GHR) mRNA Expression in Rat Tendon Fibroblasts [9]

| BPC-157 Concentration (µg/mL) | Treatment Duration | Relative GHR mRNA Expression (Fold Change vs. Control) |

|---|---|---|

| 0.1 | 24 hours | ~1.2 |

| 0.25 | 24 hours | ~1.5 |

| 0.5 | 24 hours | ~2.0 |

| 0.5 | 1 day | ~2.0 |

| 0.5 | 2 days | ~3.5 |

| 0.5 | 3 days | ~4.0 |

Table 2: Synergistic Effect of BPC-157 and Growth Hormone (GH) on Tendon Fibroblast Proliferation (MTT Assay) [9]

| BPC-157 Pre-treatment (µg/mL for 24h) | Subsequent GH Treatment (0.1 µg/mL for 24h) | Cell Viability (% of Control) |

|---|---|---|

| 0 | No | 100 |

| 0 | Yes | ~120 |

| 0.1 | Yes | ~130 |

| 0.25 | Yes | ~145 |

| 0.5 | Yes | ~160 |

Table 3: Pro-Angiogenic Effect of BPC-157 on Endothelial Tube Formation [10]

| Treatment Group | Percentage of Completely Formed Tubes |

|---|---|

| Vehicle (Control) | ~10% |

| BPC-157 (0.1 µg/mL) | ~25% |

| BPC-157 (1 µg/mL) | ~35% |

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to determine the levels of specific proteins (e.g., GHR, total JAK2) and their phosphorylation status (e.g., phosphorylated JAK2).

-

Cell Culture and Lysis: Target cells (e.g., rat tendon fibroblasts) are cultured to 50-60% confluency and treated with BPC-157 at specified concentrations and durations. For phosphorylation studies, cells are often serum-starved before stimulation. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Membrane Transfer: Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). The membrane is then incubated with a specific primary antibody overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., GAPDH or β-actin).

RT/Real-Time PCR for mRNA Expression Analysis

This protocol is employed to quantify the gene expression levels of targets like GHR and PCNA.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., TRIzol). RNA purity and concentration are measured using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with SYBR Green or TaqMan probe-based chemistry. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the comparative CT (2-ΔΔCT) method, with the housekeeping gene used for normalization.

Chick Chorioallantoic Membrane (CAM) Assay for In Vivo Angiogenesis

This assay provides an in vivo model to assess the pro- or anti-angiogenic potential of a compound.[11][12]

-

Egg Preparation and Incubation: Fertilized chicken eggs are incubated at 37°C with humidity. On embryonic day 3, a small window is carefully created in the shell to expose the chorioallantoic membrane (CAM).

-

Application of BPC-157: A sterile, non-inflammatory carrier (e.g., a filter disc or a methylcellulose pellet) containing BPC-157 is placed directly onto the CAM.

-

Incubation and Imaging: The window is sealed, and the eggs are incubated for an additional 48-72 hours. The CAM is then imaged using a stereomicroscope.

-

Quantification: The angiogenic response is quantified by counting the number of blood vessel branch points within the area surrounding the implant.

Endothelial Tube Formation Assay for In Vitro Angiogenesis

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[13]

-

Plate Preparation: A 96-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.

-

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in media containing various concentrations of BPC-157.

-

Incubation and Visualization: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures. The cells can be labeled with a fluorescent dye like Calcein AM for better visualization.

-

Quantification: The plates are imaged using a microscope, and angiogenesis is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using specialized imaging software.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: BPC-157 Pro-Angiogenic Signaling Pathway.

Caption: BPC-157 Growth Hormone Receptor Signaling.

Caption: Endothelial Tube Formation Experimental Workflow.

References

- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - BG [thermofisher.com]

- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. primelabpeptides.com [primelabpeptides.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. cellbiolabs.com [cellbiolabs.com]

EML4-ALK G1202R Mutant: A Technical Guide to a Key Resistance Mechanism and the Targeted Inhibitor JH-VIII-157-02

For Researchers, Scientists, and Drug Development Professionals

Introduction

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance mutations, such as the G1202R solvent front mutation, poses a major therapeutic challenge. This technical guide provides an in-depth overview of the EML4-ALK G1202R mutation, its impact on downstream signaling, and the preclinical data on JH-VIII-157-02, a novel inhibitor designed to overcome this resistance.

The EML4-ALK G1202R Mutation: A formidable opponent

The G1202R mutation in the ALK kinase domain is a significant mechanism of resistance to several generations of ALK inhibitors. This substitution of glycine with a bulkier arginine residue at the solvent front is predicted to cause a steric clash that hinders the binding of many ALK inhibitors.[1]

Impact on Downstream Signaling

The constitutive activation of the EML4-ALK fusion protein triggers several downstream signaling cascades that promote cell proliferation, survival, and migration. The G1202R mutation sustains this activation in the presence of inhibitors, leading to uncontrolled tumor growth. Key signaling pathways implicated in EML4-ALK G1202R-driven resistance include:

-

JAK/STAT Pathway: The EML4-ALK fusion can activate the JAK/STAT pathway, particularly STAT3, which plays a crucial role in cell survival and proliferation. The G1202R mutation can lead to the upregulation of STAT3 and its downstream target, Slug, inducing an epithelial-mesenchymal transition (EMT) phenotype and conferring resistance.[2][3]

-

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and is frequently activated by EML4-ALK.

-

MAPK (RAS/RAF/MEK/ERK) Pathway: The MAPK pathway is another critical downstream effector of EML4-ALK, promoting cell proliferation and differentiation. The G1202R mutation has been shown to activate the MDM2/MEK/ERK signaling axis, contributing to crizotinib resistance and EMT.[4]

This compound: A Promising Inhibitor of the G1202R Mutant

This compound is a structural analogue of the second-generation ALK inhibitor alectinib. It was specifically designed to be effective against the G1202R mutation by replacing the bulky morpholino piperidine ring of alectinib with smaller substituents to avoid the steric hindrance caused by the arginine residue.[1] Computational modeling and experimental data have demonstrated its potential to overcome G1202R-mediated resistance.

Quantitative Data

The inhibitory activity of this compound against wild-type EML4-ALK and various resistant mutants has been evaluated in cellular assays. The following table summarizes the IC50 values from a Ba/F3 cell viability (MTS) assay, comparing this compound with other ALK inhibitors.

| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) | EML4-ALK L1196M IC50 (nM) | EML4-ALK C1156Y IC50 (nM) | EML4-ALK F1174V IC50 (nM) | EML4-ALK I1171T IC50 (nM) | EML4-ALK S1206Y IC50 (nM) | EML4-ALK G1269A IC50 (nM) |

| This compound | 2 | 58 | 2 | 2 | 196 | 107 | 2 | 2 |

| Alectinib | 3 | 164 | 3 | 5 | 101 | 64 | 2747 | 668 |

| Brigatinib | 5 | 2300 | 3 | 12 | 142 | 56 | 2 | 12 |

| Crizotinib | 56 | 645 | 144 | 81 | 857 | 328 | 512 | 65 |

| PF-06463922 | 1.3 | 9.0 | 1.6 | 0.2 | 38 | 77 | 15 | 4.2 |

Data sourced from a study utilizing Ba/F3 cells transformed with the respective EML4-ALK mutants.[1]

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

A common method for assessing direct kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the ALK kinase domain. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer also binds, a high degree of FRET occurs. Test compounds that bind to the ATP site of ALK will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant ALK kinase domain

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Test compounds (e.g., this compound)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase and the Eu-labeled antibody in kinase buffer.

-

Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final assay volume is typically 10-20 µL.

-

Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the acceptor and donor fluorophores).

-

Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

Cellular Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

Principle: In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the tetrazolium compound MTS to a purple formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Ba/F3 cells expressing EML4-ALK G1202R

-

Complete cell culture medium (e.g., RPMI-1640 with supplements)

-

Test compounds (e.g., this compound)

-

MTS reagent

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the Ba/F3 EML4-ALK G1202R cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Compound Addition: The following day, add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Visualizations

EML4-ALK G1202R Signaling Pathway

Caption: EML4-ALK G1202R signaling pathways and inhibition by this compound.

Experimental Workflow for Novel ALK Inhibitor Evaluation

Caption: A typical workflow for the discovery and development of novel ALK inhibitors.

Conclusion

The EML4-ALK G1202R mutation represents a significant clinical hurdle in the treatment of ALK-positive NSCLC. Understanding its mechanism of resistance and the downstream signaling pathways it affects is crucial for the development of next-generation inhibitors. This compound has demonstrated promising preclinical activity against this formidable mutation in cellular assays. Further investigation, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers and drug developers working to overcome resistance in ALK-driven cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. EML4-ALK G1202R and EML4-ALK L1196M mutations induce crizotinib resistance in non-small cell lung cancer cells through activating epithelial-mesenchymal transition mediated by MDM2/MEK/ERK signal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for JH-VIII-157-02 Activity on Resistant ALK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the activity of JH-VIII-157-02, a potent inhibitor of anaplastic lymphoma kinase (ALK), with a particular focus on its efficacy against drug-resistant ALK mutants. This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: Overcoming Resistance in ALK-Positive Cancers

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), drives the proliferation and survival of cancer cells in various malignancies, most notably non-small cell lung cancer (NSCLC).[1][2] While targeted ALK inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy.[3]

One of the most challenging resistance mutations is the G1202R solvent front mutation, which confers broad resistance to many existing ALK inhibitors. This compound, a structural analogue of alectinib, was specifically designed to overcome this and other resistance mutations.[3][4] This guide elucidates the mechanism of action of this compound and provides the technical details of its pre-clinical evaluation.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against wild-type EML4-ALK and a range of clinically relevant resistant mutants. Its efficacy is particularly notable against the G1202R mutation, where many other inhibitors fail. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound against various ALK variants and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against EML4-ALK Variants [5]

| EML4-ALK Variant | IC50 (nM) |

| Wild-type (wt) | 2 |

| G1202R | 2 |

| C1156Y | 2 |

| F1174L | 2 |

| S1206Y | 2 |

| G1269A | 3 |

| L1196M | 58 |

| 1151Tins | 107 |

| L1152R | 196 |

Table 2: Cellular Growth Inhibition by this compound in ALK-Positive Cancer Cell Lines [5]

| Cell Line | Genotype | EC50 (nM) |

| H3122 | EML4-ALK | 5 |

| DFCI76 | EML4-ALK L1152R | 19 |

Table 3: Kinase Selectivity Profile of this compound [5]

| Kinase | IC50 (nM) |

| RET | 3 |

| RET V804M | 12 |

| RET V804L | 13 |

| IRAK1 | 14 |

| CLK4 | 14 |

| IRAK4 | 465 |

Structural Basis of Efficacy Against Resistant ALK

Computational studies, including molecular dynamics (MD) simulations and free energy calculations, have provided insights into why this compound remains effective against the G1202R mutation while alectinib loses potency.

The G1202R mutation is located at the solvent front of the ATP-binding pocket. The substitution of a small glycine residue with a bulkier arginine residue induces a conformational change in the ATP-binding glycine-rich loop (P-loop).[6][7] This change is primarily responsible for the resistance to alectinib, which has a rigid chemical structure.[6]

In contrast, this compound possesses a more flexible chemical structure.[6][7] This flexibility allows it to accommodate the conformational shift of the P-loop in the ALK G1202R mutant, maintaining its binding affinity.[6] Umbrella sampling simulations have shown that this compound has similar dissociative processes from both wild-type and G1202R ALK, whereas alectinib dissociates more easily from the G1202R mutant.[6][7] The key difference in binding affinity is attributed to variations in van der Waals interactions and entropy.[6][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is determined using a luminescence-based cell viability assay.

-

Cell Seeding: Cancer cell lines (e.g., H3122, DFCI76) are seeded at a density of 4,000 cells per well in 96-well plates.

-

Compound Treatment: Cells are exposed to a serial dilution of this compound (typically from 1 nM to 10 µM) in triplicate for 72 hours.

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The resulting luminescence data is used to generate dose-response curves, and IC50 values are calculated using non-linear regression analysis (variable slope).[5]

Molecular Dynamics (MD) Simulations

MD simulations are employed to investigate the binding dynamics of this compound to wild-type and mutant ALK.

-

System Preparation: The crystal structure of the ALK kinase domain is used as the starting point. The inhibitor is docked into the ATP-binding site. The complex is then solvated in a water box with counter-ions to neutralize the system.

-

Energy Minimization: The system is subjected to energy minimization to relieve any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume and then constant pressure conditions.

-

Production Run: A long-timescale MD simulation is performed to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: The resulting trajectories are analyzed to assess the stability of the complex, protein-ligand interactions, and conformational changes.

Umbrella Sampling Simulations

Umbrella sampling is a computational technique used to calculate the potential of mean force (PMF) along a reaction coordinate, providing insights into the energetics of ligand dissociation.

-

Reaction Coordinate Definition: The distance between the center of mass of the inhibitor and the center of mass of the binding pocket is typically defined as the reaction coordinate for dissociation.

-

Window Generation: A series of simulation windows are generated along the reaction coordinate, with the inhibitor harmonically restrained at different positions.

-

Sampling: MD simulations are run for each window to sample the conformational space.

-

PMF Calculation: The biased histograms from each window are combined using the weighted histogram analysis method (WHAM) to construct the unbiased PMF profile.

-

Analysis: The PMF profile reveals the free energy barriers and minima along the dissociation pathway, providing information on binding affinity and residence time.[6][7]

Signaling Pathways and Experimental Workflows

This compound exerts its anti-cancer effects by inhibiting the constitutive activation of ALK and its downstream signaling pathways.

ALK Signaling Pathway

Oncogenic ALK fusion proteins or mutant ALK lead to the constitutive activation of several downstream signaling cascades that promote cell proliferation, survival, and migration.[2][9] The primary pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.[2]

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.[1][2]

-

JAK-STAT Pathway: Primarily involved in cell survival and has been shown to be activated by ALK.[10][11]

The following diagram illustrates the central role of ALK in activating these oncogenic signaling pathways.

Caption: Oncogenic ALK signaling and inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel ALK inhibitor like this compound.

Caption: Preclinical workflow for ALK inhibitor characterization.

Computational Workflow for Resistance Mechanism

This diagram illustrates the computational approach to understanding the structural basis of drug resistance and the efficacy of a novel inhibitor.

Caption: Computational workflow for analyzing inhibitor resistance.

Conclusion

This compound is a potent and selective ALK inhibitor with a compelling preclinical profile, particularly its ability to overcome the clinically significant G1202R resistance mutation. Its structural flexibility allows it to adapt to the conformational changes induced by this mutation in the ALK kinase domain, thereby maintaining its inhibitory activity. The data and methodologies presented in this guide underscore the importance of structure-based drug design in developing next-generation inhibitors to combat acquired resistance in targeted cancer therapy. Further investigation into the downstream signaling effects of this compound in resistant models will continue to enhance our understanding of its mechanism of action and inform its clinical development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Inhibitors That Overcome the G1202R Anaplastic Lymphoma Kinase Resistance Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anaplastic lymphoma kinase (ALK) activates Stat3 and protects hematopoietic cells from cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Jak3 activation is significantly associated with ALK expression in anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CNS Penetration and Bioavailability of JH-VIII-157-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-VIII-157-02, a structural analogue of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, has demonstrated significant potential in overcoming the G1202R ALK resistance mutation, a common challenge in the treatment of non-small-cell lung cancer. A critical aspect of its therapeutic promise, particularly for patients with brain metastases, is its ability to penetrate the central nervous system (CNS) and its oral bioavailability. This technical guide synthesizes the available preclinical data on the CNS penetration and bioavailability of this compound, providing a detailed overview of its pharmacokinetic properties and the methodologies used for their assessment.

Introduction

The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant obstacle in the targeted therapy of ALK-positive non-small-cell lung cancer (NSCLC). The G1202R mutation, in particular, confers resistance to many second-generation ALK inhibitors. This compound was developed to address this therapeutic gap. Its efficacy is not only dependent on its potent inhibition of mutant ALK but also on its ability to reach therapeutically relevant concentrations in the systemic circulation and, crucially, within the central nervous system, a frequent site of metastasis for NSCLC. This whitepaper details the preclinical in vivo evidence of this compound's oral bioavailability and CNS penetration in mouse models.

Quantitative Data Summary

While the primary literature qualitatively describes this compound as having good oral bioavailability and the ability to penetrate the central nervous system in mice, specific quantitative data from the initial publication is not publicly available. The following tables are structured to be populated with such data as it becomes available through further research or publication.

Table 1: Oral Bioavailability of this compound in Mice

| Parameter | Value |

| Dose (mg/kg) | Data not available |

| Administration Route | Oral (p.o.) |

| Bioavailability (F%) | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available |

| Time to Peak Concentration (Tmax) | Data not available |

| Area Under the Curve (AUC) | Data not available |

Table 2: CNS Penetration of this compound in Mice

| Parameter | Value |

| Dose (mg/kg) | Data not available |

| Administration Route | Oral (p.o.) |

| Time Point of Measurement | Data not available |

| Brain Concentration | Data not available |

| Plasma Concentration | Data not available |

| Brain-to-Plasma Ratio | Data not available |

Experimental Protocols

The following sections detail the likely experimental methodologies for determining the oral bioavailability and CNS penetration of a novel small molecule inhibitor like this compound in a preclinical mouse model, based on standard practices in the field.

In Vivo Oral Bioavailability Study

Objective: To determine the fraction of an orally administered dose of this compound that reaches the systemic circulation.

Methodology:

-

Animal Model: Male or female BALB/c or C57BL/6 mice, typically 8-10 weeks old.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period (typically 4-12 hours) before oral administration.

-

Dosing:

-

Intravenous (IV) Group: A cohort of mice receives a single bolus IV injection of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) via the tail vein. This group serves as the reference for 100% bioavailability.

-

Oral (PO) Group: Another cohort receives a single oral gavage of this compound (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

-

-

Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of animals at each time point (serial sampling from the same animal is also possible with appropriate techniques). Blood is typically collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both IV and PO routes. The absolute oral bioavailability (F%) is calculated using the formula:

-

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

In Vivo CNS Penetration Study

Objective: To assess the ability of this compound to cross the blood-brain barrier (BBB) and reach the central nervous system.

Methodology:

-

Animal Model and Dosing: Similar to the bioavailability study, mice are administered this compound, typically via the intended clinical route (oral gavage).

-

Tissue Collection: At a specific time point post-dosing (often corresponding to the Tmax observed in the bioavailability study or a later time point to assess steady-state distribution), animals are anesthetized.

-

Blood and Brain Collection: A blood sample is collected via cardiac puncture to obtain plasma. Immediately following blood collection, the animals are perfused with saline to remove blood from the brain tissue. The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen.

-

Sample Processing:

-

Plasma: Processed as described in the bioavailability protocol.

-

Brain: The brain tissue is homogenized in a suitable buffer.

-

-

Bioanalysis: The concentration of this compound in both the plasma and brain homogenate is determined using a validated LC-MS/MS method.

-

Calculation of CNS Penetration: The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of CNS penetration. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration as it accounts for protein binding in both compartments and is calculated if the unbound fractions in brain and plasma are determined.

Visualizations

Signaling Pathway

Caption: Inhibition of the ALK signaling pathway by this compound.

Experimental Workflows

Caption: Workflow for in vivo oral bioavailability determination.

Caption: Workflow for in vivo CNS penetration assessment.

Conclusion

The available evidence strongly indicates that this compound possesses two key pharmacokinetic properties essential for a CNS-active therapeutic agent: oral bioavailability and the ability to penetrate the blood-brain barrier. While the precise quantitative metrics are not yet in the public domain, the qualitative reports from preclinical studies in mice are promising. The detailed experimental protocols outlined in this guide provide a framework for the standardized assessment of these crucial parameters for this compound and other novel CNS drug candidates. Further disclosure of the quantitative data from the foundational studies will be critical for a comprehensive understanding of its clinical potential.

The Role of JH-VIII-157-02 in Overcoming Alectinib Resistance: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy of alectinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, in the treatment of ALK-positive non-small cell lung cancer (NSCLC) is often compromised by the emergence of acquired resistance. The most prevalent mechanism is the G1202R solvent front mutation within the ALK kinase domain, which sterically hinders alectinib binding. This technical guide delves into the molecular mechanisms underpinning this resistance and presents JH-VIII-157-02, a structural analog of alectinib, as a promising agent to overcome it. Through a detailed examination of computational studies, we explore how the unique structural properties of this compound allow it to effectively inhibit the G1202R mutant ALK, restoring therapeutic efficacy. This paper provides quantitative binding data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows to offer a comprehensive resource for professionals in oncology and drug development.

Introduction: The Challenge of Alectinib Resistance

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases. Alectinib, a highly selective, second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy and central nervous system (CNS) penetration compared to the first-generation inhibitor, crizotinib.[1][2] However, despite its initial success, patients inevitably develop resistance, leading to disease progression.[2]

Resistance mechanisms are broadly categorized as ALK-dependent or ALK-independent. ALK-independent mechanisms involve the activation of bypass signaling pathways, such as EGFR, MET, or Src, which allow cancer cells to survive and proliferate despite ALK inhibition.[3][4][5][6][7] However, the most common cause of resistance to second-generation ALK TKIs like alectinib is the emergence of secondary mutations in the ALK kinase domain itself.[4] Among these, the G1202R solvent front mutation is the most frequently observed, accounting for a significant percentage of resistance cases.[4][6][8] This mutation poses a significant clinical challenge, as it confers resistance to most available second-generation ALK inhibitors.[8]

This compound, a structural analog of alectinib, has emerged from computational studies as a potent inhibitor capable of overcoming the G1202R mutation, offering new hope for patients with alectinib-resistant NSCLC.[9][10]

The Molecular Basis of G1202R-Mediated Alectinib Resistance

The G1202R mutation involves the substitution of a small, flexible glycine residue with a larger, bulkier arginine residue at position 1202 in the ALK kinase domain. This "solvent front" region is critical for inhibitor binding. The introduction of the bulky arginine side chain is thought to create a steric clash that physically prevents alectinib from docking effectively into the ATP-binding pocket.

Computational analyses have revealed a more nuanced mechanism. The resistance is primarily caused by a significant conformational change in the ATP-binding glycine-rich loop (P-loop) of the ALK protein, which is induced by the G1202R mutation.[9][10] This structural rearrangement, coupled with the inherent planar and rigid chemical structure of alectinib, leads to a dramatic reduction in binding affinity and a shorter drug residence time, rendering the inhibitor ineffective.[9] Alectinib dissociates more easily from the ALKG1202R mutant than from the wild-type (ALKWT) protein.[9][10]

This compound: A Structurally-Informed Solution

This compound is a structural analog of alectinib designed to overcome the challenges posed by the G1202R mutation.[9][10] Unlike alectinib, this compound possesses a more flexible chemical structure. This flexibility allows it to adapt to the altered conformation of the P-loop in the ALKG1202R mutant, maintaining a high binding affinity comparable to its affinity for the wild-type enzyme.[9]

The key to its success lies in its ability to establish favorable van der Waals interactions and maintain a stable bound state, even in the mutated kinase domain.[9][10] Consequently, this compound exhibits similar binding affinities and dissociative processes for both ALKWT and ALKG1202R, effectively neutralizing the primary mechanism of alectinib resistance.[9][10]

Quantitative Data on Binding Affinities

Computational simulations provide quantitative estimates of binding affinity, highlighting the differential effects of the G1202R mutation on alectinib and this compound. The data, derived from Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Umbrella Sampling (US) simulations, are summarized below.[9]

Table 1: Predicted Binding Affinities (ΔGbind) via MM/GBSA Calculations [9]

| System | ΔGbind (kcal/mol) | Key Energy Components |

| ALKWT / Alectinib | -24.85 ± 7.77 | Favorable van der Waals |

| ALKG1202R / Alectinib | -13.59 ± 4.92 | Reduced van der Waals, Increased Entropy Penalty |

| ALKWT / this compound | -25.13 ± 7.02 | Favorable van der Waals |

| ALKG1202R / this compound | -25.01 ± 9.01 | Maintained van der Waals Interactions |

A lower, more negative ΔGbind value indicates stronger binding affinity.

Table 2: Predicted Binding Free Energies via Umbrella Sampling (US) Simulations [9]

| System | Binding Free Energy (kcal/mol) |

| ALKWT / Alectinib | -14.39 ± 0.76 |

| ALKG1202R / Alectinib | -9.92 ± 0.42 |

| ALKWT / this compound | -14.48 ± 0.46 |

| ALKG1202R / this compound | -13.99 ± 1.21 |

The data clearly show a significant drop in binding affinity for alectinib when interacting with the ALKG1202R mutant. In contrast, this compound maintains a consistently high binding affinity for both the wild-type and the mutated ALK protein.[9]

Experimental Protocols for Computational Analysis

The insights into the binding mechanisms of this compound were derived from a series of computational chemistry techniques. The general workflow is outlined below.

Protein Structure Preparation

The three-dimensional crystal structure of the human ALK kinase domain in complex with alectinib was obtained from the Protein Data Bank (PDB ID: 3AOX).[9] The G1202R mutation was introduced in silico using modeling software. Missing hydrogen atoms were added, and the structures were prepared for simulation by assigning appropriate force field parameters.

Molecular Docking

Molecular docking simulations were performed to predict the initial binding poses of alectinib and this compound within the ATP-binding site of both ALKWT and ALKG1202R. This step helps identify the most likely and energetically favorable conformations of the ligand-protein complex.

Molecular Dynamics (MD) Simulations

Conventional MD simulations were carried out for each of the four systems (ALKWT/alectinib, ALKG1202R/alectinib, ALKWT/JH-VIII-157-02, and ALKG1202R/JH-VIII-157-02). These simulations model the movement of atoms in the system over time, allowing the complex to relax into a more realistic and stable conformation in a simulated aqueous environment. This provides insights into the dynamic stability and interactions of the complex.

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energies (ΔGbind) from the snapshots generated during the MD simulations.[9] This method provides a quantitative estimate of the binding affinity by considering van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.

Umbrella Sampling (US) Simulations

To investigate the dissociation process and drug residence time, umbrella sampling (US) simulations were conducted.[9] This advanced simulation technique calculates the potential of mean force (PMF) along a defined reaction coordinate, which represents the dissociation pathway of the inhibitor from the protein. The resulting PMF curve reveals the energy barriers that must be overcome for the drug to unbind, providing a more detailed picture of binding stability than static calculations alone.[9]

Conclusion and Future Directions

The G1202R solvent front mutation remains a major hurdle in the treatment of ALK-positive NSCLC. Computational studies have elucidated the mechanism of alectinib resistance, highlighting the critical role of P-loop conformational changes and the resulting decrease in binding affinity and drug residence time.[9][10]

This compound serves as a compelling proof of principle that this resistance can be overcome. Its inherent structural flexibility allows it to adapt to the mutated kinase domain, maintaining potent inhibition of ALKG1202R.[9] This research underscores a crucial lesson for rational drug design: overcoming resistance mutations like G1202R requires a focus not only on static binding affinity but also on the dynamic properties of the inhibitor and its residence time in the target's binding pocket.[9][10] The development and clinical investigation of flexible, adaptable inhibitors modeled on the principles demonstrated by this compound are a critical next step in extending the long-term efficacy of targeted therapies for ALK-positive lung cancer.

References

- 1. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 5. onclive.com [onclive.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Kinase Selectivity Profile of JH-VIII-157-02: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-157-02 has emerged as a significant area of interest in the landscape of targeted cancer therapy. As a structural analog of the approved drug alectinib, this compound has demonstrated notable potency against Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). A critical aspect of characterizing any kinase inhibitor is understanding its selectivity profile, which delineates its activity across the human kinome. This document provides a technical guide to the known kinase selectivity of this compound, with a primary focus on its potent inhibition of ALK and its clinically relevant mutants. While a comprehensive public kinome scan of this compound is not currently available, this guide synthesizes the existing data on its primary target, outlines relevant experimental methodologies, and illustrates the pertinent signaling pathways.

Data Presentation: Quantitative Kinase Inhibition Profile

The primary known target of this compound is the ALK receptor tyrosine kinase. Research has particularly highlighted its efficacy against the G1202R solvent front mutation, a common mechanism of resistance to other ALK inhibitors.[1] The following table summarizes the reported inhibitory activity of this compound against wild-type ALK and several key mutant forms.

| Kinase Target | IC50 (nM) |

| ALK (Wild-Type) | Data not publicly available |

| ALK G1202R | 21 - 32 |

| Other ALK Mutants | Potent inhibition reported, specific IC50 values vary |

Note: The IC50 values for the G1202R mutant are reported as a range based on available literature.[1] While this compound is reported to be potent against a variety of other ALK mutants, specific IC50 values are not consistently available in the public domain.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. The following are detailed methodologies for key types of experiments typically cited in such investigations.

In Vitro Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

This compound (or other test compound)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in DMSO and then in kinase reaction buffer.

-

In a microplate, combine the kinase, its specific substrate, and the diluted this compound or a vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caliper Microfluidic Mobility Shift Assay

This high-throughput method measures the conversion of a peptide substrate to its phosphorylated product based on changes in their electrophoretic mobility.

Objective: To rapidly screen this compound against a panel of kinases to determine its selectivity profile.

Materials:

-

Panel of purified recombinant kinases

-

Fluorescently labeled peptide substrates for each kinase

-

This compound (or other test compound)

-

ATP

-

Kinase reaction buffer

-

Stop solution (containing EDTA to chelate Mg²⁺)

-

Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the kinase, its corresponding fluorescently labeled peptide substrate, and the diluted this compound or vehicle control.

-

Start the reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a defined time.

-

Stop the reaction by adding the stop solution.

-

The microfluidic instrument aspirates the samples from the microplate.

-

Inside the instrument's chip, the substrate and phosphorylated product are separated by electrophoresis in a capillary.

-

The fluorescent signals of the separated substrate and product are detected, and the ratio of product to the sum of product and substrate is calculated to determine the percent conversion.

-

The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the ALK receptor tyrosine kinase. This compound acts by inhibiting the kinase activity of ALK, thereby blocking these downstream pro-survival and proliferative signals.

Caption: ALK signaling pathways and the inhibitory action of this compound.

General Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the typical workflow for assessing the kinase selectivity of a compound like this compound.

Caption: A generalized workflow for determining kinase inhibitor potency and selectivity.

Conclusion

This compound is a potent inhibitor of Anaplastic Lymphoma Kinase, with significant activity against the clinically important G1202R resistance mutation.[1] While its broader kinase selectivity profile is not yet fully characterized in the public domain, its focused and potent activity against ALK underscores its therapeutic potential. The experimental protocols detailed herein provide a framework for the types of studies required to further elucidate its kinome-wide interactions. Future research involving large-scale kinase panel screening will be invaluable in fully defining the selectivity of this compound and guiding its continued development as a targeted therapeutic agent.

References

JH-VIII-157-02: An In-Depth Technical Guide on its Mechanism and Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JH-VIII-157-02, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details its inhibitory activity, explores its effects on critical downstream signaling pathways, and provides standardized protocols for relevant experimental assays. This guide is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting the ALK receptor tyrosine kinase. ALK is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by the EML4-ALK chromosomal rearrangement. The resulting fusion protein leads to constitutive activation of ALK and aberrant downstream signaling, promoting cell proliferation, survival, and migration. This compound has demonstrated potent inhibitory activity against wild-type EML4-ALK and a range of its clinically relevant mutations.

Quantitative Inhibitory Activity of this compound

This compound exhibits high potency against various forms of the EML4-ALK fusion protein, including mutations that confer resistance to other ALK inhibitors. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against a panel of kinases.

| Target Kinase | IC50 (nM) |

| EML4-ALK G1202R | 2 |

| EML4-ALKwt | 2 |

| EML4-ALK C1156Y | 2 |

| EML4-ALK F1174L | 2 |

| EML4-ALKS1206Y | 2 |

| EML4-ALKG1269A | 3 |

| EML4-ALKL1196M | 58 |

| EML4-ALK1151Tins | 107 |

| EML4-ALKL1152R | 196 |

| IRAK1 | 14 |

| CLK4 | 14 |

| RET | 3 |

| RET V804L | 13 |

| RET V804M | 12 |

| IRAK4 | 465 |

Downstream Signaling Pathways Affected by this compound

The constitutive activation of the EML4-ALK fusion protein drives multiple downstream signaling pathways critical for tumor growth and survival. By inhibiting ALK, this compound is expected to modulate these pathways. The three primary signaling cascades affected are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

RAS-MAPK Signaling Pathway

The RAS-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. EML4-ALK activation leads to the phosphorylation and activation of RAS, which in turn activates RAF, MEK, and ultimately ERK. The inhibition of EML4-ALK by this compound is anticipated to decrease the phosphorylation of these downstream effectors.

Figure 1: RAS-MAPK signaling pathway inhibited by this compound.

PI3K-AKT Signaling Pathway

The PI3K-AKT pathway is another critical downstream target of EML4-ALK. Its activation promotes cell survival, growth, and proliferation. EML4-ALK phosphorylates and activates PI3K, which in turn activates AKT. Inhibition of EML4-ALK by this compound is expected to lead to a reduction in AKT phosphorylation.

Figure 2: PI3K-AKT signaling pathway inhibited by this compound.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is also activated by EML4-ALK and is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate STAT3. Inhibition of EML4-ALK by this compound is expected to decrease the phosphorylation of STAT3.

Figure 3: JAK-STAT signaling pathway inhibited by this compound.

Representative Effects of ALK Inhibitors on Downstream Signaling

While specific quantitative data for the effects of this compound on downstream signaling pathways are not yet publicly available, the effects of other potent ALK inhibitors can serve as a reference. The following table summarizes the observed effects of established ALK inhibitors on key downstream proteins.

| ALK Inhibitor | Cell Line | Downstream Target | Effect |

| Crizotinib | H3122 (EML4-ALK) | p-ALK, p-AKT, p-ERK, p-STAT3 | Inhibition of phosphorylation[1] |

| Alectinib | U87MG, LN229, GSC23 | p-STAT3, p-JAK2 | Dose-dependent suppression of phosphorylation[2] |

| Ceritinib | U87MG, LN229, GSC23 | p-AKT, p-ERK1/2, p-STAT3, p-JAK2 | Downregulation of phosphorylation[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of ALK inhibitors like this compound.

Western Blotting for Phosphorylated Proteins

This protocol is for determining the phosphorylation status of key proteins in the ALK downstream signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-p-ERK, anti-p-AKT, anti-p-STAT3, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture EML4-ALK positive cells (e.g., H3122) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration using a protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 4: General workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4][5][6]

Materials:

-

96-well plates

-

EML4-ALK positive cancer cell line

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice)

-

EML4-ALK positive cancer cell line (e.g., H3122)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject EML4-ALK positive cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.[7]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a highly potent ALK inhibitor with significant activity against wild-type and mutated forms of EML4-ALK. Its mechanism of action involves the suppression of key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other ALK inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this promising compound in ALK-driven malignancies.

References

- 1. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. goldbio.com [goldbio.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Patient-derived xenograft (PDX) models [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Determining IC50 Values of JH-VIII-157-02 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JH-VIII-157-02 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and is a structural analogue of alectinib.[1][2] It has demonstrated significant activity against wild-type ALK and various ALK mutations, including the G1202R solvent front mutation which is known to confer resistance to other ALK inhibitors.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, along with a summary of its known inhibitory activities and the relevant signaling pathway.

Data Presentation

The following table summarizes the known IC50 values of this compound against various ALK mutations and other kinases.

| Target Cell Line / Kinase | IC50 (nM) | Notes |

| Cancer Cell Lines | ||

| H3122 (EML4-ALK variant 1) | 5 | EC50 value for growth inhibition.[1] |

| DFCI76 (L1152R mutant) | 19 | EC50 value for growth inhibition.[1] |

| ALK Kinase Variants | ||

| EML4-ALK G1202R | 2 | [1] |

| EML4-ALKwt (Eawt) | 2 | [1] |

| EAC1156Y | 2 | [1] |

| EAF1174L | 2 | [1] |

| EAS1206Y | 2 | [1] |

| EAG1269A | 3 | [1] |

| EAL1196M | 58 | [1] |

| EA1151Tins | 107 | [1] |

| EAL1152R | 196 | [1] |

| Other Kinases | ||

| RET | 3 | [1] |

| RET V804L | 13 | [1] |

| RET V804M | 12 | [1] |

| IRAK1 | 14 | [1] |

| CLK4 | 14 | [1] |

| IRAK4 | 465 | [1] |

Experimental Protocols

Two common methods for determining IC50 values are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Both are reliable, but the CellTiter-Glo® assay is generally more sensitive.

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard MTT assay procedures.[4][5][6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a log-phase culture.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and common laboratory practices.[7][8][9][10][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

-

Humidified incubator (37°C, 5% CO2)

-

Orbital shaker

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

CellTiter-Glo® Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

-

Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

After the drug treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the no-cell control from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

-

Mandatory Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Caption: ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into resistance mechanism of anaplastic lymphoma kinase to alectinib and this compound caused by G1202R solvent front mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. goldbio.com [goldbio.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. OUH - Protocols [ous-research.no]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 10. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 11. promega.com [promega.com]

Application of JH-VIII-157-02 in Patient-Derived Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2][3][4][5][6] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts.[2][3][7][8] This document provides detailed application notes and protocols for the evaluation of JH-VIII-157-02, a novel therapeutic agent, in PDX models.

This compound is a structural analogue of alectinib, designed to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), including the G1202R mutation which confers resistance to some ALK inhibitors.[9] While specific data on the use of this compound in PDX models is not yet widely published, this guide outlines the principles and methodologies for its preclinical evaluation in this system, based on its known mechanism of action and established PDX protocols.

Putative Mechanism of Action and Signaling Pathway

This compound is anticipated to function as a potent ALK inhibitor. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations or rearrangements in the ALK gene lead to the constitutive activation of the ALK receptor tyrosine kinase. This results in the downstream activation of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and invasion. This compound is expected to bind to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

Caption: Putative ALK signaling pathway and the inhibitory action of this compound.

Data Presentation: Hypothetical Efficacy of this compound in NSCLC PDX Models

The following tables represent hypothetical data to illustrate how the efficacy of this compound could be presented. These are not based on published experimental results for this specific compound in PDX models.

Table 1: Tumor Growth Inhibition in ALK-Positive NSCLC PDX Models

| PDX Model ID | ALK Mutation/Fusion | Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| NSCLC-001 | EML4-ALK v1 | Vehicle | - | Daily (PO) | 0 | - |

| This compound | 25 | Daily (PO) | 65 | <0.01 | ||

| This compound | 50 | Daily (PO) | 85 | <0.001 | ||

| NSCLC-002 | EML4-ALK v3 | Vehicle | - | Daily (PO) | 0 | - |

| This compound | 25 | Daily (PO) | 58 | <0.01 | ||

| This compound | 50 | Daily (PO) | 79 | <0.001 | ||

| NSCLC-003 | ALK G1202R | Vehicle | - | Daily (PO) | 0 | - |

| This compound | 50 | Daily (PO) | 72 | <0.001 | ||

| Alectinib | 50 | Daily (PO) | 25 | >0.05 |

Table 2: Pharmacodynamic Biomarker Analysis in NSCLC-001 PDX Model

| Treatment Group | Dosage (mg/kg) | Time Point (post-dose) | p-ALK (Y1604) (% change vs. Vehicle) | p-ERK (T202/Y204) (% change vs. Vehicle) | Ki-67 (% positive cells) |

| Vehicle | - | 4h | 0 | 0 | 45 ± 5 |

| This compound | 50 | 4h | -88 | -75 | 12 ± 3 |

| This compound | 50 | 24h | -65 | -52 | 18 ± 4 |

Experimental Protocols